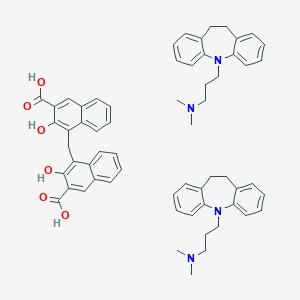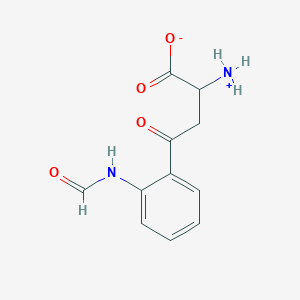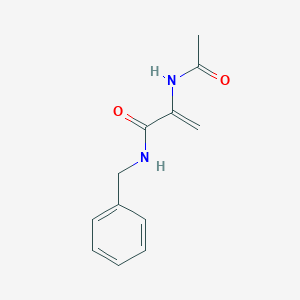
N,N-Dimethyl-L-phenylalanine
Vue d'ensemble
Description
N,N-Dimethyl-L-phenylalanine: is a derivative of the amino acid phenylalanine, where the amino group is substituted with two methyl groups. This compound is known for its role in peptide synthesis and its application as a chiral mobile phase additive for the resolution of enantiomers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Solution Phase Peptide Synthesis: N,N-Dimethyl-L-phenylalanine can be synthesized through solution phase peptide synthesis, where the amino group of L-phenylalanine is dimethylated using dimethylamine under controlled conditions.
Industrial Production Methods: Industrial production often involves the use of advanced synthetic techniques to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N,N-Dimethyl-L-phenylalanine can undergo oxidation reactions, where the dimethylamino group is oxidized to form corresponding N-oxide derivatives.
Reduction: The compound can be reduced to form primary or secondary amines, depending on the reducing agent and conditions used.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitution, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products:
Oxidation: this compound N-oxide.
Reduction: L-phenylalanine or N-methyl-L-phenylalanine.
Substitution: Various substituted phenylalanine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Chiral Mobile Phase Additive: N,N-Dimethyl-L-phenylalanine is used to prepare copper(II)-L-amino acid complexes, which serve as chiral mobile phase additives for the resolution of enantiomers in chromatography.
Biology and Medicine:
Peptide Synthesis: It is utilized in the synthesis of peptides, particularly in the development of peptide-based drugs and therapeutic agents.
Industry:
Total Synthesis of Natural Products: The compound is employed in the total synthesis of complex natural products such as (−)-paliurine E and almazole D.
Mécanisme D'action
Mechanism: N,N-Dimethyl-L-phenylalanine exerts its effects primarily through its role as a chiral auxiliary in peptide synthesis and enantiomer resolution. The dimethylamino group enhances the compound’s ability to form stable complexes with metal ions, facilitating the separation of enantiomers.
Molecular Targets and Pathways:
Chiral Complex Formation: The compound forms chiral complexes with metal ions, which are used in chromatographic techniques to separate enantiomers.
Peptide Bond Formation: In peptide synthesis, it acts as a building block, participating in the formation of peptide bonds through its carboxyl and amino groups.
Comparaison Avec Des Composés Similaires
N,N-Dimethyl-D-phenylalanine: Similar in structure but with a different stereochemistry.
N-Methyl-L-phenylalanine: Contains only one methyl group on the amino group.
L-Phenylalanine: The parent compound without any methyl substitutions.
Uniqueness:
Chiral Resolution: N,N-Dimethyl-L-phenylalanine is unique in its ability to form stable chiral complexes with metal ions, making it particularly useful in enantiomer resolution.
Peptide Synthesis: Its dimethylamino group provides steric hindrance, which can influence the stereochemistry of the resulting peptides, offering unique advantages in peptide synthesis.
Propriétés
IUPAC Name |
(2S)-2-(dimethylamino)-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-12(2)10(11(13)14)8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,13,14)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGIQTACRLIOHC-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H](CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17469-89-5 | |
| Record name | N,N-Dimethyl-L-phenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of N,N-Dimethyl-L-phenylalanine in current research?
A1: this compound is primarily employed as a chiral ligand in ligand-exchange chromatography (LEC). [, , ] This technique is particularly useful for separating enantiomers of various compounds, especially underivatized α-amino acids. []
Q2: How does this compound contribute to enantiomeric separation in LEC?
A2: this compound forms a complex with copper(II) ions. [, , , ] This complex acts as a chiral selector by creating diastereomeric complexes with enantiomers in the mobile phase. [, ] These diastereomeric complexes exhibit different affinities for the stationary phase, leading to their separation.
Q3: What factors influence the effectiveness of this compound in enantiomeric separations?
A3: Several factors impact the performance of this compound in LEC. These include the concentration of the this compound-copper(II) complex, the type of organic modifier used in the mobile phase, column temperature, and the specific enantiomers being separated. [, , , ]
Q4: Are there alternative chiral ligands to this compound for LEC?
A4: Yes, other chiral ligands like L-proline, L-hydroxyproline, and L-phenylalanine are also used in LEC. [, ] The choice of the optimal ligand depends on factors like the target enantiomers and desired separation efficiency.
Q5: Beyond LEC, has this compound been explored in other research areas?
A5: While predominantly used in LEC, this compound has been investigated in other contexts. One study explored the reactivity of molybdenum pentachloride (MoCl5) with various amino acids, including this compound. [] This reaction led to the formation of α-amino-acylchloride complexes, providing insights into the coordination chemistry of molybdenum. []
Q6: Is there any information available on the toxicity or environmental impact of this compound?
A6: The provided research articles primarily focus on the applications of this compound in analytical chemistry, specifically for enantiomeric separations. [, , , , , ] Consequently, these papers do not offer detailed information regarding its toxicity, environmental impact, or potential long-term effects. Further research is needed to assess these aspects comprehensively.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)-1H-indazole-3-carboxamide](/img/structure/B195952.png)
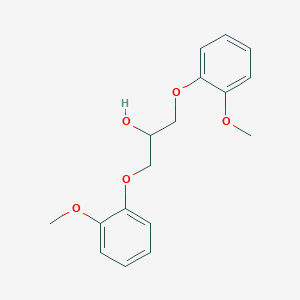
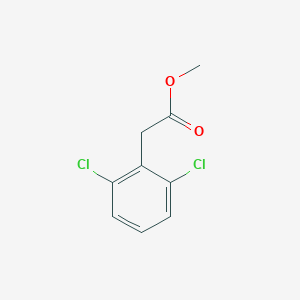



![1-[2-(2-Hydroxyethoxy)ethyl]piperazine](/img/structure/B195975.png)



